molecular formula C11H14N2O3 B8478480 2-Acetamido-N-benzyl-2-hydroxyacetamide

2-Acetamido-N-benzyl-2-hydroxyacetamide

Cat. No.: B8478480
M. Wt: 222.24 g/mol
InChI Key: OPWOBTBRDZJZQF-UHFFFAOYSA-N
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Description

2-Acetamido-N-benzyl-2-hydroxyacetamide is a synthetic acetamide derivative characterized by a benzyl group, a hydroxy group, and an acetamide moiety. Despite structural similarities to other anticonvulsant acetamides, its binding affinity to GABA receptors was found to be suboptimal compared to related derivatives .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-acetamido-N-benzyl-2-hydroxyacetamide

InChI

InChI=1S/C11H14N2O3/c1-8(14)13-11(16)10(15)12-7-9-5-3-2-4-6-9/h2-6,11,16H,7H2,1H3,(H,12,15)(H,13,14)

InChI Key

OPWOBTBRDZJZQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)NCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Differences

The biological activity of acetamide derivatives is highly dependent on substituent groups. Below is a comparative analysis of key compounds:

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Structural Features Therapeutic Activity Key Findings Reference
2-Acetamido-N-benzyl-2-hydroxyacetamide Benzyl, α-hydroxy, acetamide Anticonvulsant (potential) Low binding affinity (-13.8 kcal/mol vs. vigabatrin’s -4.4 kcal/mol) .
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thio, dinitrophenyl Antimicrobial, Anticancer Demonstrated efficacy against Gram-positive bacteria and cancer cell lines.
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) Thiazole-sulfonamide, benzothiazole Anticancer Moderate activity with a melting point of 180–182°C (decomposition).
Ni(II)/Co(II) complexes of 2-(2-(2-hydroxybenzyliden)hydrazinyl)-2-oxo-N-(pyridine-2-yl)acetamide Hydrazinyl-pyridine, hydroxybenzyliden Antimicrobial, DNA-binding Strong DNA interaction and antifungal activity against C. albicans.
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Phenoxy, bicyclic terpene Anti-inflammatory Significant reduction in inflammation and pain in rodent models.
2-Acetamidobenzimidazole Benzimidazole core, acetamide Enzyme inhibition Used in RNA hydrolase studies; forms stable hydrogen-bonded networks.

Key Insights from Comparative Studies

Anticonvulsant Activity :

  • While most α-substituted acetamido-N-benzylacetamide derivatives showed superior GABA receptor binding (e.g., −13.8 kcal/mol), this compound underperformed, suggesting steric hindrance or unfavorable hydrogen bonding from the hydroxy group .
  • Vigabatrin, a commercial anticonvulsant, had a lower binding score (−4.4 kcal/mol) but likely benefits from optimized pharmacokinetics absent in the studied derivatives.

Antimicrobial and Anticancer Activity: Benzimidazole-thio derivatives (e.g., W1) exhibited broad-spectrum antimicrobial activity due to the electron-withdrawing dinitrophenyl group enhancing membrane penetration .

Metal Complexes and DNA Interaction :

  • Ni(II)/Co(II) complexes with hydrazinyl-pyridine ligands demonstrated enhanced DNA binding via intercalation, a mechanism absent in simpler acetamides like this compound .

Physicochemical Properties: The hydroxyethyl group in N-(2-hydroxyethyl)acetamide derivatives improves hydrophilicity, contrasting with the lipophilic benzyl group in the target compound, which may limit blood-brain barrier penetration . Hydrogen-bonding networks in 2-Acetamidobenzimidazole contribute to crystalline stability, a feature less pronounced in the hydroxyacetamide derivative .

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